3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure comprising fused benzene and pyrimidine rings. Its unique features include:
- 2-Sulfanylidene group (C=S): Acts as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors.
- 1,3-Benzodioxol-5-ylmethyl substituent: A benzodioxole moiety linked via a methyl group, which may contribute to metabolic stability and target specificity.
Structural studies of such compounds often employ crystallographic tools like SHELX and WinGX for refinement and analysis . The sulfanylidene group’s role in hydrogen-bonding networks can be analyzed using graph set theory, as described in intermolecular interaction studies .
Properties
CAS No. |
422527-25-1 |
|---|---|
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
InChI Key |
YBPVWSVNIXCYJX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a quinazoline core substituted with a benzodioxole moiety and a chloro group. The molecular formula is with a molecular weight of approximately 352.79 g/mol. The structural features contribute to its biological properties, particularly in targeting specific enzymes and receptors.
-
Inhibition of Kinases :
- Quinazolines are known for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. Research indicates that compounds similar to this quinazoline derivative exhibit high selectivity for Src family kinases (SFKs), which are implicated in various cancers .
-
Antioxidant Activity :
- Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells, thereby preventing damage that leads to cancer development.
- Antimicrobial Properties :
Efficacy Studies
Case Studies
- Cancer Treatment :
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs:
Key Findings:
Core Structure Variations: Quinazolinones (target, SC-558 analogs) exhibit broader pharmacological versatility compared to pyrimidine-6-one (oxmetidine) or benzoquinazolinone derivatives. The fused benzene ring in quinazolinones enhances planar rigidity, favoring interactions with flat binding pockets .
Substituent Effects: Chloro Groups: The 6-Cl position in the target compound aligns with SC-558 analog 1e (X=Cl), which shows enhanced activity compared to non-halogenated analogs . Chlorination likely increases lipophilicity and electron-withdrawing effects. Sulfur-Containing Groups: The 2-sulfanylidene (C=S) group in the target may offer stronger hydrogen-bonding capacity than sulfanyl (S–C) or sulfonamide (SO2N) groups in other compounds .
Benzodioxole Contribution :
- Both the target compound and oxmetidine incorporate a benzodioxole group, which is associated with improved metabolic stability due to reduced oxidative degradation. However, oxmetidine’s pyrimidine core and additional imidazole-sulfanyl chain confer distinct binding modes, reflected in its high Glide Score (-9.8) .
Potency and Selectivity: Benzoquinazolinone 12 demonstrates higher functional potency than its parent compound (BQCA), attributed to its pyridinylmethyl and hydroxycyclohexyl substituents . This highlights the importance of bulky substituents in enhancing receptor interactions, a feature absent in the target compound.
Research Implications and Data Gaps
- Structural Analysis : The target compound’s crystallographic data (e.g., hydrogen-bonding patterns) remain unreported. Tools like ORTEP-3 or SHELXL could elucidate its conformational stability .
- Pharmacological Profiling : Comparative studies on binding affinity (e.g., Glide Scores) and metabolic stability are needed to validate inferred advantages of the sulfanylidene and benzodioxole groups.
- Synthetic Optimization: Introducing bulky substituents (e.g., pyridinylmethyl) or varying chloro positions could further enhance activity, as seen in benzoquinazolinone 12 and SC-558 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
